ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound with a complex fused-ring system. The molecule features a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core substituted with an ethyl carboxylate group at position 5, a methyl group at position 11, and a 3-propan-2-yloxypropyl chain at position 7. The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for precise conformational analysis .
Properties
Molecular Formula |
C21H26N4O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H26N4O4/c1-5-28-21(27)15-12-16-19(24(17(15)22)10-7-11-29-13(2)3)23-18-14(4)8-6-9-25(18)20(16)26/h6,8-9,12-13,22H,5,7,10-11H2,1-4H3 |
InChI Key |
XXEOMFOFRSBWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, imines, and various alkylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert imines to amines or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a core tricyclic framework with analogs such as those described in and , which differ in substituents at positions 6 and 7. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Notes:
- XLogP3 : Calculated lipophilicity. The target’s bulkier 3-propan-2-yloxypropyl group increases hydrophobicity compared to the methoxypropyl analog .
- Rotatable Bonds : The target’s longer 3-propan-2-yloxypropyl chain introduces greater conformational flexibility.
- The target’s imino group (NH) may engage in stronger hydrogen bonding compared to benzoyl-substituted imino groups.
Structural Analysis and Functional Implications
- Core Framework : All compounds share a rigid tricyclic scaffold, but substituent variations modulate electronic and steric properties. Graph-based structural comparison methods () highlight conserved regions and substituent-driven divergence .
- Hydrogen Bonding: The imino and carbonyl groups in these compounds create hydrogen-bonding networks, critical for crystal packing and solubility. The target’s NH group may form stronger donor interactions than benzoyl-substituted analogs .
- Ring Puckering: The tricyclic core’s nonplanarity (evident in crystallographic data) is influenced by substituents. Puckering parameters (e.g., amplitude, phase) could differ between analogs, affecting molecular geometry .
Biological Activity
Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of triazine derivatives characterized by its unique triazatricyclo structure and various functional groups. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, contributing to its reactivity and potential applications in medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Triazine derivative |
| Functional Groups | Imino, carbonyl, and alkoxy groups |
| Molecular Complexity | Contains multiple rings and substituents |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Ethyl 6-imino-11-methyl-2-oxo has shown potential in preliminary studies for its ability to inhibit bacterial growth. Further assays are required to quantify its efficacy against specific pathogens.
Anticancer Potential
Similar compounds have demonstrated anticancer activity. The presence of the imino group is often linked to enhanced biological activity against cancer cells. Studies focusing on cell lines may reveal the compound's potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Imino and Carbonyl Functionalities : These groups may interact with biological targets such as enzymes or receptors.
- Structural Similarities : The compound shares structural features with known bioactive molecules, suggesting potential pathways for interaction within biological systems.
Case Studies
-
Antimicrobial Assays
- A study explored the antimicrobial effects of triazine derivatives, including ethyl 6-imino-11-methyl-2-oxo. Results indicated significant inhibition of Gram-positive bacteria.
-
Anticancer Studies
- In vitro studies on analogs showed promising results against various cancer cell lines, indicating that modifications in the structure could enhance efficacy.
Future Research Directions
Further investigations are necessary to elucidate the specific biological activities and mechanisms associated with ethyl 6-imino-11-methyl-2-oxo. Key areas include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for improved activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
